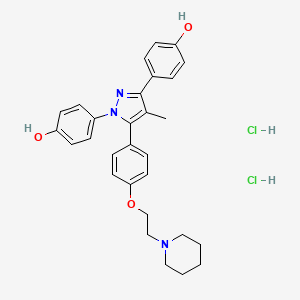

MPP 二盐酸盐

描述

MPP dihydrochloride is a highly selective estrogen receptor alpha (ERα) antagonist . It is also known as Methyl-piperidino-pyrazole hydrate (MPP) and is an agonist for estrogen receptor α . It lacks any ligand functionality with estrogen receptor (ER)β . It has been found to promote silibinin induced apoptosis in human breast cancer MCF-7 cells .

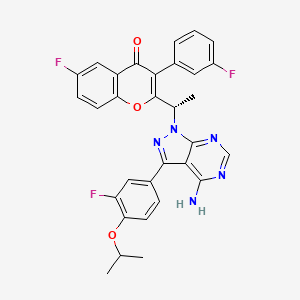

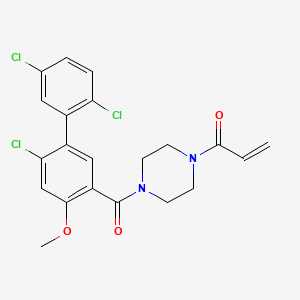

Molecular Structure Analysis

The molecular formula of MPP dihydrochloride is C29H31N3O3.2HCl . The molecular weight is 542.5 g/mol . The chemical name is 1,3-Bis(4-hydroxyphenyl)-4-methyl-5-[4-(2-piperidinylethoxy)phenol]-1H-pyrazole dihydrochloride .

Chemical Reactions Analysis

MPP dihydrochloride is a selective, high affinity silent antagonist at ERα receptors . It displays > 200-fold selectivity for ERα over ERβ . Ki values are 2.7 and 1800 nM at ERα and ERβ receptors respectively .

Physical And Chemical Properties Analysis

The molecular weight of MPP dihydrochloride is 542.5 g/mol . It is soluble to 100 mM in DMSO .

科学研究应用

Estrogen Receptor α Antagonist

MPP dihydrochloride is a selective, high affinity silent antagonist at ER α receptors . It displays over 200-fold selectivity for ER α over ER β . This makes it a valuable tool in studying the role and function of estrogen receptors, particularly ER α, in various biological processes.

Breast Cancer Research

MPP dihydrochloride has been used in human breast cancer MCF-7 cells . The compound’s ability to act as an estrogen receptor α antagonist allows it to potentially inhibit the growth of estrogen-dependent cancer cells, providing a promising avenue for breast cancer treatment research.

Endometrial Ex Vivo Organ Cultures (EVOCs)

MPP dihydrochloride has been used to pre-treat endometrial ex vivo organ cultures (EVOCs) . This suggests its potential use in studying the effects of estrogen receptor antagonism on endometrial tissue, which could have implications for understanding and treating conditions like endometriosis.

Luteinizing Hormone Secretion

MPP dihydrochloride has been used to treat pituitary glands to monitor luteinizing hormone secretion . This indicates its potential use in endocrine research, particularly in studying the regulation of luteinizing hormone, which plays a crucial role in the reproductive system.

Chemical Synthesis

MPP dihydrochloride is a chemical compound with the empirical formula C29H31N3O3 · 2 HCl . It is soluble in DMSO , making it suitable for use in various chemical synthesis and compound screening applications.

作用机制

Target of Action

MPP dihydrochloride is a potent and selective modulator of the estrogen receptor (ER). It primarily targets the estrogen receptor alpha (ERα) . The ERα plays a crucial role in the regulation of gene expression and is involved in the growth and development of various tissues, including the reproductive system .

Mode of Action

MPP dihydrochloride acts as a silent antagonist at ERα receptors . It displays over 200-fold selectivity for ERα over ERβ .

Biochemical Pathways

This could include pathways involved in cell proliferation, differentiation, and apoptosis .

Pharmacokinetics

It is known to be soluble in dmso , which suggests it may have good bioavailability.

Result of Action

MPP dihydrochloride has been shown to induce significant apoptosis in endometrial cancer and oLE cell lines . This suggests that it may have potential therapeutic effects in the treatment of certain types of cancer. It also reverses the positive effects of beta-estradiol .

安全和危害

In case of inhalation, move the person into fresh air. If not breathing, give artificial respiration . In case of skin contact, wash off with soap and plenty of water . In case of eye contact, flush eyes with water as a precaution . If swallowed, never give anything by mouth to an unconscious person. Rinse mouth with water .

属性

IUPAC Name |

4-[1-(4-hydroxyphenyl)-4-methyl-5-[4-(2-piperidin-1-ylethoxy)phenyl]pyrazol-3-yl]phenol;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H31N3O3.2ClH/c1-21-28(22-5-11-25(33)12-6-22)30-32(24-9-13-26(34)14-10-24)29(21)23-7-15-27(16-8-23)35-20-19-31-17-3-2-4-18-31;;/h5-16,33-34H,2-4,17-20H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWDNPWVVRVSJQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N(N=C1C2=CC=C(C=C2)O)C3=CC=C(C=C3)O)C4=CC=C(C=C4)OCCN5CCCCC5.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H33Cl2N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00662768 | |

| Record name | Methylpiperidinopyrazole dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00662768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

542.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

911295-24-4 | |

| Record name | Methylpiperidinopyrazole dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00662768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MPP dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q & A

Q1: What is the primary mechanism of action of MPP dihydrochloride?

A1: MPP dihydrochloride functions as a selective antagonist for estrogen receptor alpha (ERα) [, , , , , , , , ]. This means it binds to ERα, preventing the natural ligand, 17β-estradiol (E2), from binding and activating the receptor. This blockade disrupts estrogen signaling pathways within the cell.

Q2: What are the downstream effects of MPP dihydrochloride binding to ERα?

A2: MPP dihydrochloride's antagonism of ERα leads to various downstream effects depending on the cell type and context. These effects include:

- Inhibition of cell proliferation: In ERα-positive endometrial cancer cells (RL95-2), MPP dihydrochloride effectively inhibits cell proliferation [, ].

- Reduction in ERα activity and expression: Treatment with MPP dihydrochloride has been shown to decrease the phosphorylation of ERα (p-ERα) and the ratio of p-ERα/ERα in RL95-2 cells []. This suggests reduced ERα activity. Additionally, some studies show MPP dihydrochloride can downregulate ERα protein expression [].

- Modulation of apoptotic signaling: MPP dihydrochloride can influence apoptotic pathways. For example, it can partially block the neuroprotective effects of E2 against microglia-induced neuronal injury []. In another study, it reversed E2's downregulation of Bax and caspase 3, suggesting an involvement in the mitochondrial apoptotic pathway [].

- Alteration of gene expression: MPP dihydrochloride can impact the expression of ERα target genes. For instance, it enhances the anti-proliferative effects of altersolanol B, a compound that downregulates ERα target genes like cathepsin D and pS2 [].

Q3: Are there any studies investigating the potential use of MPP dihydrochloride in treating specific diseases?

A3: While MPP dihydrochloride is primarily used as a research tool to study ERα signaling, some studies suggest potential therapeutic applications:

- Endometrial cancer: The inhibitory effect of MPP dihydrochloride on ERα-positive endometrial cancer cell proliferation suggests it could be investigated further as a potential therapeutic agent for this cancer type [, ].

- Benign Prostatic Hyperplasia (BPH): A study in rats indicated that MPP dihydrochloride could potentially improve BPH in an obesity-induced model by reducing prostate weight, urinary frequency, and the expression of inflammatory cytokines [].

- Neuroprotection: While MPP dihydrochloride itself might not be directly neuroprotective, understanding its interaction with E2 in the context of neuronal injury, particularly in conditions like spinal cord injury, could offer valuable insights for developing targeted therapies [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-Benzyl-4-(2-methylbenzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-A]pyrido[3,4-E]pyrimidin-5(4H)-one](/img/structure/B560159.png)

![N-[3-[[5-chloro-4-(1H-indol-3-yl)pyrimidin-2-yl]amino]phenyl]-4-[4-(dimethylamino)butanoylamino]benzamide](/img/structure/B560160.png)

![5-((4-((6-(2,2,2-trifluoroethyl)thieno[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)methyl)-1H-indole-2-carbonitrile](/img/structure/B560163.png)

![N,N'-Dimethyl-N-({3-[4-({trans-3-[2-(Tetrahydro-2h-Pyran-4-Yl)ethoxy]cyclobutyl}oxy)phenyl]-1h-Pyrazol-4-Yl}methyl)ethane-1,2-Diamine](/img/structure/B560172.png)